3-Ethyl-5-methyl-1H-pyrazole CAS 91783-88-9 properties
3-Ethyl-5-methyl-1H-pyrazole CAS 91783-88-9 properties
An In-Depth Technical Guide to the 3-Ethyl-5-methyl-1H-pyrazole Scaffold (CAS 91783-88-9)
Executive Summary
In the landscape of modern medicinal chemistry, nitrogen-rich heterocycles serve as the foundational architecture for a vast array of therapeutics. Among these, 3-Ethyl-5-methyl-1H-pyrazole (CAS 91783-88-9) has emerged as a highly versatile and structurally dynamic building block. Characterized by its unique annular tautomerism and highly tunable electronic properties, this specific pyrazole derivative is increasingly utilized in the synthesis of advanced agrochemicals, transition metal ligands, and novel pharmaceutical agents—most notably, non-covalent inhibitors targeting neuro-inflammatory pathways[1].
This whitepaper provides an authoritative analysis of the physicochemical properties, structural dynamics, and synthetic methodologies associated with 3-ethyl-5-methyl-1H-pyrazole, offering actionable, field-proven protocols for drug development professionals.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of a chemical scaffold is critical for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).
Table 1: Quantitative Physicochemical Properties of 3-Ethyl-5-methyl-1H-pyrazole [2]
| Property | Value | Pharmacokinetic Implication |
| CAS Registry Number | 91783-88-9 | N/A |
| Molecular Formula | C6H10N2 | N/A |
| Molecular Weight | 110.16 g/mol | Highly favorable for fragment-based drug design (FBDD). |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | Excellent predictor for high blood-brain barrier (BBB) permeability. |
| XLogP3 (Lipophilicity) | 1.4 | Optimal balance of aqueous solubility and lipid membrane partitioning. |
| Hydrogen Bond Donors | 1 | Facilitates target binding via the N-H motif. |
| Hydrogen Bond Acceptors | 1 | Engages in dipole interactions via the sp2 hybridized nitrogen. |
Annular Tautomerism: A critical structural feature of 3-ethyl-5-methyl-1H-pyrazole is its annular tautomerism. Because the N1 position is unsubstituted, the proton rapidly exchanges between the two adjacent nitrogen atoms in solution. Consequently, the 3-ethyl-5-methyl and 5-ethyl-3-methyl forms exist in a dynamic equilibrium. For synthetic applications, this means that electrophilic substitution at the N1 position will typically yield a mixture of two regioisomers, requiring careful chromatographic separation or the use of sterically directing protecting groups[3].
Core Directive: The Pyrazole Scaffold in Target-Directed Drug Discovery
Recent advancements in anti-inflammatory drug discovery have highlighted the utility of the 3-ethyl-5-methyl-1H-pyrazole scaffold in modulating the endocannabinoid system. Specifically, it has been identified as a critical moiety in the development of non-covalent inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA) [4].
The Mechanistic Rationale
NAAA is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator. PEA exerts potent anti-inflammatory and analgesic effects by agonizing the peroxisome proliferator-activated receptor-alpha (PPAR-α). During inflammatory states, NAAA is upregulated, leading to the rapid depletion of PEA and the exacerbation of inflammation.
By inhibiting NAAA, intracellular PEA levels are preserved, thereby prolonging its anti-inflammatory efficacy without triggering the systemic side effects typically associated with exogenous PPAR-α agonists[4].
Structure-Activity Relationship (SAR) Insights
In SAR studies, the 3-ethyl-5-methyl-1H-pyrazole core provides the exact lipophilic bulk required to occupy the hydrophobic pocket of the NAAA active site. Replacing these specific alkyl groups with larger moieties (e.g., a 3,5-diethyl substitution) results in a nearly 2-fold drop in inhibitory activity due to steric clashes within the enzyme's binding cleft[5].
Caption: Mechanism of NAAA inhibition by pyrazole derivatives preserving PEA levels.
Synthetic Methodologies & Experimental Protocols
The synthesis of 3-ethyl-5-methyl-1H-pyrazole and its subsequent functionalization requires precise control over reaction thermodynamics and electrophilic intermediates. The following protocols are designed as self-validating systems to ensure high yield and purity.
Protocol 1: Synthesis of 3-Ethyl-5-methyl-1H-pyrazole via Knorr Condensation
The Knorr pyrazole synthesis is the industry standard for constructing this heterocycle, utilizing the condensation of a 1,3-dicarbonyl compound with hydrazine[6].
Caption: Synthetic workflow of 3-ethyl-5-methyl-1H-pyrazole via Knorr condensation.
Step-by-Step Methodology:
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Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 2,4-hexanedione in 20 mL of absolute ethanol.
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Catalysis: Add 0.1 equivalents (1.0 mmol) of glacial acetic acid. Causality: Acetic acid protonates the carbonyl oxygen, significantly increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine, which minimizes side reactions.
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Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add 1.1 equivalents (11.0 mmol) of hydrazine hydrate (64% in water) over 15 minutes. Causality: The formation of the hydrazone intermediate is highly exothermic. Strict temperature control prevents the volatilization of hydrazine and suppresses the formation of open-chain azine byproducts[7].
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Cyclization: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours. The thermal energy drives the intramolecular dehydration and cyclization.
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Work-up: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between distilled water (50 mL) and ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Self-Validation & QC:
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TLC: Run on silica gel (Hexane/EtOAc 1:1). The product should appear as a single UV-active spot (Rf ~0.4).
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LC-MS: Confirm the presence of the desired mass with a dominant peak at m/z 111.1[M+H]⁺.
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Protocol 2: Electrophilic Functionalization (Chlorosulfonation)
To utilize the pyrazole in drug discovery (e.g., synthesizing NAAA inhibitors), it must often be functionalized at the C4 position. The C4 carbon is the most electron-rich site on the pyrazole ring, further activated by the electron-donating ethyl and methyl groups, making it highly susceptible to electrophilic aromatic substitution[4].
Step-by-Step Methodology:
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Reaction Setup: Cool a reaction vessel containing 5.0 equivalents of chlorosulfonic acid (ClSO₃H) to 0 °C under an inert argon atmosphere.
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Addition: Slowly add 1.0 equivalent of 3-ethyl-5-methyl-1H-pyrazole portion-wise. Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The reaction must be kept strictly anhydrous; any introduction of water will violently hydrolyze the reagent and degrade the highly reactive sulfonyl chloride product into a biologically inactive sulfonic acid.
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Heating: Gradually heat the mixture to 100 °C for 3 hours to ensure complete conversion.
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Quenching: Cool the mixture to room temperature and add it dropwise over vigorously stirred crushed ice. Causality: This highly exothermic quench precipitates the product, 3-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, as a white solid while safely neutralizing excess acid.
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Self-Validation & QC:
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Derivatization for Analysis: Because sulfonyl chlorides are prone to hydrolysis on standard LC-MS columns, validate the intermediate by reacting a 1 mg aliquot with excess piperidine in DCM. Analyze the resulting stable sulfonamide via LC-MS to confirm successful C4 functionalization.
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Conclusion & Future Perspectives
3-Ethyl-5-methyl-1H-pyrazole (CAS 91783-88-9) is far more than a simple heterocyclic building block; it is a precisely tuned scaffold that offers optimal lipophilicity, low molecular weight, and targeted spatial geometry. As demonstrated by its integration into novel NAAA inhibitors, mastering the synthetic handling and functionalization of this compound allows drug development professionals to unlock new therapeutic avenues, particularly in the realm of neuro-inflammation and pain management.
References
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PubChem. "3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432" National Center for Biotechnology Information.[Link]
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ACS Publications. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration" Journal of Medicinal Chemistry.[Link]
Sources
- 1. 3-Ethyl-5-methyl-1H-pyrazole|C6H10N2|110.16 g/mol [benchchem.com]
- 2. 3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Hexanedione | 3002-24-2 | Benchchem [benchchem.com]
- 7. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 128537-26-8 | Benchchem [benchchem.com]
